![molecular formula C13H11NO2 B1343749 6-(3-Methylphenyl)pyridine-2-carboxylic acid CAS No. 887982-30-1](/img/structure/B1343749.png)
6-(3-Methylphenyl)pyridine-2-carboxylic acid
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Overview
Description
Scientific Research Applications
Herbicidal Activity
“6-(m-Tolyl)picolinic acid” derivatives have been studied for their potential as herbicides. Inspired by the discovery of 6-aryl-2-picolinate herbicides, researchers have synthesized various derivatives to explore new herbicidal molecules. These compounds can induce up-regulation of certain genes and down-regulation of others, promoting ethylene release and abscisic acid production to cause plant death .
Nanotechnology
Carboxylic acids, including picolinic acid derivatives, have applications in nanotechnology. For instance, they assist in the surface modification of multi-wall carbon nanotubes (MWCNTs) by ultrasonic radiation, which has implications in the production of polymer nanomaterials .
Fungistatic Properties
Picolinic acid derivatives have shown inhibiting properties against certain fungi. For example, they have been used in cocrystallization with squaric acid to study their fungistatic activity against Poria placenta .
Green Chemistry
Pyridine carboxylic acids, such as “6-(m-Tolyl)picolinic acid,” can act as efficient catalysts in green chemistry. They have been used in the green synthesis of complex organic compounds like pyrazolo[3,4-b]quinolinones .
Mental Health Research
Picolinic acid is a key metabolite found in the amino acid tryptophan and has been studied for its significant role in mental health disorders. Research into developing rapid sensors to detect picolinic acid is ongoing .
Anticancer Research
Re(I) picolinic acid-based complexes, which may include “6-(m-Tolyl)picolinic acid” derivatives, have been explored for their in vitro anticancer activities. These complexes could potentially be used in cancer treatment .
Each application mentioned above provides a unique insight into the versatility and potential of “6-(m-Tolyl)picolinic acid” in various scientific fields. The compound’s ability to interact with biological systems and materials at the molecular level makes it a valuable subject for ongoing research and development.
MDPI - Study on Design, Synthesis and Herbicidal Activity MDPI - Molecules | Free Full-Text | Design, Synthesis, Herbicidal Europe PMC - Design, Synthesis, Herbicidal Activity IntechOpen - Applications of Carboxylic Acids in Organic Synthesis RSC Publishing - Synthesis and structural characteristic RSC Publishing - Pyridine-2-carboxylic acid as an effectual catalyst Springer - Selective detection of picolinic acid Springer - Exploring the in vitro anticancer activities
Mechanism of Action
Target of Action
The primary target of 6-(m-Tolyl)picolinic acid, also known as 6-(3-Methylphenyl)pyridine-2-carboxylic acid, is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants .
Mode of Action
6-(m-Tolyl)picolinic acid interacts with its target, AFB5, by docking onto the receptor more intensively than picloram, a well-known herbicide . This interaction leads to changes in the structure and function of AFB5, thereby affecting the growth of plants .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of the amino acid tryptophan . It is a key metabolite in the tryptophan pathway and plays a significant role in zinc transport .
Pharmacokinetics
It is known that the compound is a metabolite of tryptophan and is produced by the body on a daily basis
Result of Action
6-(m-Tolyl)picolinic acid exhibits broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
properties
IUPAC Name |
6-(3-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGBYJRFXDQSGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647063 |
Source
|
Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methylphenyl)pyridine-2-carboxylic acid | |
CAS RN |
887982-30-1 |
Source
|
Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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